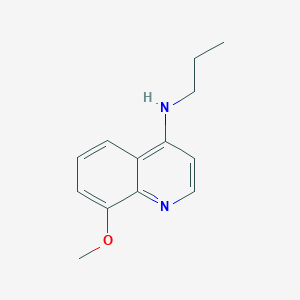

8-methoxy-N-propylquinolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

8-methoxy-N-propylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-8-14-11-7-9-15-13-10(11)5-4-6-12(13)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMIOLUXWFPTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC=C(C2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxy N Propylquinolin 4 Amine Analogs

Established Synthetic Pathways for 4-Aminoquinolines

The construction of the 4-aminoquinoline (B48711) core is a well-explored area of organic synthesis, with numerous methods developed to achieve this structural motif. These strategies can be broadly categorized into the formation of the quinoline (B57606) ring system itself and subsequent modifications to introduce the desired amino functionality.

General Synthetic Strategies for Quinoline Core Formation

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be synthesized through several classic and modern named reactions. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. rsc.orgacs.org The Skraup synthesis, for instance, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. rsc.org Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines. rsc.org

More contemporary approaches focus on metal-catalyzed reactions, offering milder conditions and broader substrate scope. For example, palladium-catalyzed domino reactions can construct 2-aryl-4-dialkylaminoquinolines in moderate to good yields. frontiersin.orgnih.gov Copper-catalyzed methods have also been employed for the synthesis of functionalized quinolines. mdpi.com These modern techniques often provide greater control over regioselectivity and functional group tolerance.

Table 1: Overview of General Quinoline Synthesis Strategies

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄) | Harsh reaction conditions. rsc.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid or Lewis Acid | Good for substituted anilines. rsc.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene | Acid or Base Catalysis | Forms the pyridine ring. rsc.org |

| Palladium-Catalyzed Domino Reaction | Ethynylarylamines, Aryl Iodides, CO, Amines | PdCl₂(PPh₃)₂ | Multicomponent reaction. frontiersin.orgnih.gov |

| Copper-Catalyzed Annulation | Anthranils, Phenylacetaldehydes | Cu(0), AgOTf, O₂ | Mild conditions. mdpi.com |

Modular Approaches to 4-Aminoquinoline Synthesis

Modular approaches to 4-aminoquinoline synthesis are highly valued for their ability to rapidly generate diverse libraries of compounds for biological screening. These methods often involve the late-stage introduction of the amino side chain.

A prevalent strategy is the nucleophilic aromatic substitution (SNAr) on a pre-formed 4-chloroquinoline precursor. frontiersin.orgnih.govnih.gov This reaction is versatile, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position. The reaction conditions can be tuned, with conventional heating, microwave irradiation, or ultrasound being employed to facilitate the substitution. frontiersin.orgnih.gov For instance, the reaction of 4,7-dichloroquinoline with various alkylamines can proceed in solvents like DMSO, ethanol, or acetonitrile at elevated temperatures. frontiersin.orgnih.gov

Another modular approach involves multi-component reactions. A three-component reaction utilizing an imidoylative Sonogashira/cyclization cascade has been reported for the synthesis of 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.orgnih.gov This method combines 2-bromoaniline, an alkyne, and an isocyanide in the presence of a palladium and copper catalyst system. frontiersin.orgnih.gov

Synthesis of 8-Methoxy-N-Propylquinolin-4-amine and Related Structural Motifs

The synthesis of the specific target compound, this compound, requires careful consideration of the introduction of the 8-methoxy group and the N-propylamino side chain.

Strategies for Incorporating the 8-Methoxy Group

The 8-methoxy group can be introduced either by starting with a pre-functionalized aniline derivative or by modifying the quinoline core at a later stage.

One common approach is to begin the quinoline synthesis with a 2-amino-3-methoxyaniline (o-anisidine) derivative. This ensures the methoxy (B1213986) group is correctly positioned from the outset. For example, a Skraup-type reaction with 4-methoxy-2-nitroaniline can be used to synthesize 6-methoxy-8-nitroquinoline, which can then be reduced to 6-methoxyquinolin-8-amine. mdpi.com While this example yields a 6-methoxy isomer, a similar strategy with the appropriate starting material would yield the 8-methoxy analog. Another example involves the reaction of 2-methoxyphenylamine with 3-dimethylamino-1-(4-methoxyphenyl)-propan-1-one in the presence of hydrochloric acid to form 8-methoxy-4-(4-methoxyphenyl)quinoline. nih.gov

Alternatively, if an 8-hydroxyquinoline (B1678124) is available, the methoxy group can be introduced via O-alkylation. This typically involves treating the 8-hydroxyquinoline with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base.

Methods for N-Propyl Introduction at the 4-Position of the Quinoline

The introduction of the N-propyl group at the 4-position is most commonly achieved through the aforementioned SNAr reaction on a 4-chloro-8-methoxyquinoline precursor. This would involve reacting 4-chloro-8-methoxyquinoline with n-propylamine. The reaction conditions, such as solvent and temperature, would need to be optimized to ensure efficient conversion.

Alternative methods for N-alkylation at the 4-position have also been explored. These include direct methylation of a 4-aminoquinoline or a formylation-reduction sequence. acs.org While these methods are specific to methylation, the principles could potentially be adapted for propylation. A more robust method involves the synthesis of the N-propyl side chain first, followed by its attachment to the 4-chloroquinoline core. acs.org

Table 2: Key Reactions for the Synthesis of this compound

| Reaction Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Quinoline Core Formation | 2-Amino-3-methoxyaniline derivative | Varies depending on the chosen quinoline synthesis | 8-Methoxyquinoline (B1362559) derivative |

| Chlorination at C4 | 8-Methoxyquinolin-4-one | POCl₃ or other chlorinating agent | 4-Chloro-8-methoxyquinoline |

| N-Propylamination | 4-Chloro-8-methoxyquinoline | n-Propylamine | This compound |

Precursor Derivatization and Functional Group Interconversions

The synthesis of analogs of this compound often requires the derivatization of precursors and interconversion of functional groups. For instance, if a synthetic route yields an 8-hydroxyquinoline, this can be converted to the desired 8-methoxy derivative through etherification.

Similarly, the amino group at the 4-position can be further functionalized. While the target compound has a simple N-propyl group, other analogs could be prepared by reacting the 4-aminoquinoline with different electrophiles. frontiersin.orgnih.gov

The synthesis of 4-aminoquinolines can also be achieved through the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of an amine. frontiersin.orgnih.gov This palladium-catalyzed reaction offers a convergent approach where the amine side chain is introduced during the final aromatization step. frontiersin.orgnih.gov This strategy could be applied to an appropriately substituted 8-methoxy-2,3-dihydroquinolin-4(1H)-one to directly install the N-propylamino group.

Chemical Characterization Methodologies for Synthesized Analogs

The structural elucidation and purity assessment of synthesized this compound analogs are accomplished through a combination of modern analytical techniques. These methods provide unambiguous confirmation of the molecular structure and integrity of the compounds.

Spectroscopic methods are fundamental for the characterization of quinoline derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural analysis of this compound analogs.

¹H NMR: The proton NMR spectra of these analogs exhibit characteristic signals that correspond to the protons of the quinoline core and the N-propyl and methoxy substituents. The aromatic protons of the quinoline ring typically appear in the downfield region, while the aliphatic protons of the propyl group and the singlet for the methoxy group protons are found in the upfield region.

¹³C NMR: The carbon-13 NMR spectra provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are indicative of the substitution pattern, and distinct signals for the methoxy and N-propyl carbons can be readily identified.

Below is an interactive data table summarizing typical ¹H NMR chemical shift ranges for key protons in 8-methoxy-N-substituted-quinolin-4-amine analogs.

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Quinoline Aromatic H | 7.0 - 8.5 | m |

| NH (amine) | Variable | br s |

| OCH₃ (methoxy) | ~3.9 | s |

| N-CH₂ (propyl) | ~3.2 - 3.4 | t |

| CH₂ (propyl) | ~1.6 - 1.8 | sextet |

| CH₃ (propyl) | ~0.9 - 1.0 | t |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the synthesized molecules. Key vibrational frequencies for this compound analogs include:

N-H stretching: A peak in the region of 3200-3500 cm⁻¹ corresponds to the amine group.

C-H stretching (aromatic and aliphatic): Signals are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching (aromatic): These appear in the 1500-1650 cm⁻¹ region.

C-O stretching (methoxy): A characteristic absorption is typically found around 1030-1250 cm⁻¹.

To confirm the elemental composition and molecular weight of the synthesized analogs, elemental analysis and mass spectrometry are employed.

Elemental Analysis: This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its accuracy.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further corroborates the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For this compound analogs, common fragmentation patterns include the loss of the propyl group or cleavage of the methoxy group. The molecular ion peak for aliphatic amines is typically an odd number. libretexts.org Alpha-cleavage is a predominant fragmentation mode for these compounds. libretexts.org

The following table outlines the expected mass spectrometry data for a representative analog.

| Compound | Molecular Formula | Calculated Mass | Observed [M+H]⁺ | Key Fragmentation Ions |

| This compound | C₁₃H₁₆N₂O | 216.1263 | 217.1336 | m/z indicative of propyl loss, methoxy loss |

Advanced Synthetic Techniques and Their Application

The development of efficient and environmentally friendly synthetic methods is a key focus in modern organic chemistry. Microwave-assisted synthesis and green chemistry approaches have been successfully applied to the synthesis of quinoline derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. acs.orgnih.gov Several protocols for the synthesis of quinoline analogs have been developed using this technology.

For instance, a one-pot, three-component reaction under microwave irradiation can be employed for the efficient synthesis of novel quinoline-hybrid molecules. acs.org This approach often involves the reaction of a formyl-quinoline derivative with a primary amine and a 1,3-dicarbonyl compound. acs.org The key advantages of this method include short reaction times (often in the range of 8-20 minutes) and high yields. acs.org

A general procedure for the microwave-assisted synthesis of a quinoline analog might involve:

Mixing equimolar amounts of the reactants in a suitable solvent (e.g., DMF or ethanol) in a microwave-safe vessel.

Irradiating the mixture in a microwave reactor at a specific temperature and power for a short duration.

Monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cooling the reaction mixture and isolating the product by filtration or extraction.

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a hypothetical quinoline analog.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 24 hours | 10 - 30 minutes |

| Reaction Temperature | Reflux | 120 - 150 °C |

| Yield | Moderate to Good | Good to Excellent |

| Side Products | Often observed | Minimized |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.

Greener Solvents: Traditional quinoline syntheses often employ volatile and toxic organic solvents. Green chemistry approaches advocate for the use of safer alternatives such as water, ethanol, or ionic liquids. These solvents are less harmful to the environment and human health.

Catalyst-Free and Greener Catalysts: The development of catalyst-free reaction conditions or the use of eco-friendly catalysts is another important aspect of green quinoline synthesis. For example, some multicomponent reactions for quinoline synthesis can proceed efficiently without a catalyst, simplifying the workup procedure and reducing waste. When a catalyst is necessary, heterogeneous catalysts that can be easily recovered and reused are preferred.

Energy Efficiency: As discussed previously, microwave-assisted synthesis is considered a green technique due to its high energy efficiency and reduced reaction times. nih.gov

An example of a green chemistry approach to quinoline synthesis could be a one-pot, multicomponent reaction in water or ethanol, potentially under microwave irradiation, to afford the desired quinoline derivatives in high yields with minimal environmental impact.

Structure Activity Relationship Sar Studies of 8 Methoxy N Propylquinolin 4 Amine Derivatives

Elucidation of Structural Features Governing Biological Activity

The biological activity of 8-methoxy-N-propylquinolin-4-amine derivatives is intricately linked to specific structural motifs. The N-propyl substituent at the 4-position and the methoxy (B1213986) group at the 8-position are two such critical determinants of their pharmacological profiles.

Role of the N-Propyl Substituent at the 4-Position

The nature of the substituent at the 4-amino position of the quinoline (B57606) ring plays a crucial role in modulating biological activity. The N-propyl group in this compound is a key feature that influences the compound's interaction with its biological targets. Studies on various 4-aminoquinoline (B48711) analogues have demonstrated that the length and branching of the N-alkyl chain can significantly impact efficacy.

For instance, in a series of 4-aminoquinoline derivatives, variations in the alkyl chain length at the 4-amino position have been shown to affect antimalarial activity. While shorter and longer chains can be tolerated, an optimal length often exists for maximal potency. The propyl group, with its three-carbon chain, provides a balance of lipophilicity and steric bulk that can be favorable for binding to target proteins.

The presence of a terminal tertiary amine in the side chain of 4-aminoquinolines is often important for activity. The N-propyl group, being a primary amine substituent, suggests that the SAR for this specific scaffold may differ from those of classic 4-aminoquinolines like chloroquine (B1663885), which possess a more extended and terminally substituted side chain. The basicity of the nitrogen atom in the N-propylamino group is also a critical factor, as it can influence the compound's pharmacokinetic properties, such as absorption and distribution.

Significance of the 8-Methoxy Group for Pharmacological Efficacy

The substitution pattern on the quinoline ring is a major determinant of the pharmacological properties of its derivatives. The methoxy group at the 8-position of the quinoline nucleus in this compound is a key contributor to its biological activity. The presence of a methoxy group at certain positions has been shown to enhance the therapeutic potential of quinoline-based compounds.

The position of the methoxy group is critical. For instance, studies on 7-substituted 4-aminoquinolines have shown that a methoxy group at the 7-position generally leads to inactive compounds against Plasmodium falciparum. This highlights the specific role that the position of the methoxy substituent plays in determining the pharmacological outcome. The 8-methoxy group can also influence the metabolic stability of the compound, potentially protecting it from rapid degradation and thereby prolonging its duration of action.

Impact of Substitutions on the Quinoline Ring System

Beyond the core N-propyl and 8-methoxy groups, substitutions at other positions on the quinoline ring system can have a profound impact on the biological activity of this compound derivatives. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, leading to changes in its pharmacological profile.

Effects of Varied Substituents at Positions Other Than 4 and 8

Systematic modification of the quinoline ring at positions other than 4 and 8 has been a key strategy in the optimization of quinoline-based therapeutic agents. The introduction of various substituents, such as halogens, alkyl groups, and other functional moieties, can fine-tune the biological activity.

For example, in the broader class of 4-aminoquinolines, the presence of an electron-withdrawing group, such as a chlorine atom at the 7-position, is a well-established feature for potent antimalarial activity. Conversely, substitution at the 3rd position often leads to a decrease in activity. The introduction of a methyl group at the 8-position has been shown to abolish the activity of some 4-substituted quinolines.

These general SAR principles for 4-aminoquinolines provide a framework for predicting the potential effects of substitutions on the this compound scaffold. However, the interplay between the existing 8-methoxy group and any new substituent would need to be carefully considered, as their combined electronic and steric effects could lead to unexpected outcomes.

Below is a data table summarizing the general effects of substitutions on the quinoline ring of 4-aminoquinolines based on available literature.

| Position of Substitution | Type of Substituent | General Effect on Activity |

| 3 | Methyl | Decreased activity |

| 7 | Electron-withdrawing group (e.g., Chloro) | Increased activity |

| 8 | Methyl | Abolished activity |

Influence of Lipophilic and Steric Parameters on Activity

The lipophilicity and steric properties of substituents on the quinoline ring are critical parameters that govern the biological activity of this compound derivatives. These factors influence the compound's ability to cross biological membranes, its binding affinity to target proteins, and its metabolic fate.

Increased lipophilicity, often achieved by introducing non-polar substituents, can enhance the absorption and distribution of a drug. However, excessive lipophilicity can lead to poor solubility and increased toxicity. Therefore, a balance must be struck to achieve optimal pharmacokinetic and pharmacodynamic properties. The steric bulk of a substituent can also have a significant impact on activity. A bulky group at a particular position might either enhance binding through favorable steric interactions or hinder it through steric clashes with the target protein.

In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, it was observed that more lipophilic and voluminous side chains generally led to improved antiplasmodial activity. This suggests that for the 8-methoxyquinoline (B1362559) scaffold, increasing lipophilicity and steric bulk in certain regions of the molecule can be a viable strategy for enhancing

SAR in Hybrid Molecules and Conjugates Incorporating 8-Methoxyquinoline Scaffolds

Design Principles for Hybrid Pharmacophores

The design of hybrid pharmacophores is a contemporary strategy in drug discovery aimed at combining two or more pharmacophoric units to create a single molecule with enhanced affinity, selectivity, or a multi-target profile. nih.govresearchgate.net For derivatives of this compound, this approach could involve linking the 4-aminoquinoline core to another biologically active moiety.

One common design principle is to connect the primary or secondary amine of the side chain to another pharmacophore. This has been explored in various 4-aminoquinoline analogs, where moieties like isatin or sulfonyl groups have been incorporated to enhance anticancer activities. nih.govnih.govresearchgate.net The rationale behind this approach is that the resulting hybrid molecule may overcome resistance mechanisms or exhibit synergistic effects by acting on multiple targets. nih.gov

Another strategy involves the modification of the quinoline ring itself. For example, the 8-methoxy group could serve as a handle for further derivatization, or other positions on the ring could be substituted to introduce new functionalities. The choice of the linked pharmacophore and the point of attachment are crucial design considerations that are typically guided by the desired therapeutic application and an understanding of the target's binding site.

The following table summarizes some hybrid pharmacophore design strategies that have been applied to the general 4-aminoquinoline scaffold and could be conceptually applied to this compound.

| Hybrid Strategy | Linked Pharmacophore Example | Potential Therapeutic Target | Reference |

| Side-chain modification | Isatin | Cancer Cells | nih.govresearchgate.net |

| Side-chain modification | Sulfonyl group | Cancer Cells | nih.govresearchgate.net |

| Side-chain modification | Phenylpiperazine | Drug-resistant malaria | nih.gov |

Examination of Linker Chemistries and Their Effects

In studies of related quinoline derivatives, the length of the linker has been shown to be a critical parameter. For instance, in some 4-aminoquinoline-based hybrids, shorter linkers consisting of two carbon chains were found to be optimal for enhancing activity against both chloroquine-sensitive and resistant strains of parasites. nih.gov The nature of the linker, such as the presence of amide bonds or other functional groups, can also impact the molecule's properties. Amide linkers, for example, can introduce hydrogen bonding capabilities and alter the lipophilicity of the compound. researchgate.net

The basicity of the linker is another important consideration, as it can affect the compound's ability to accumulate in acidic cellular compartments, a key mechanism of action for many antimalarial 4-aminoquinolines. nih.govfrontiersin.org The table below illustrates the impact of different linker characteristics on the activity of quinoline-based compounds, based on findings from related analogs.

| Linker Characteristic | Effect on Activity | Rationale | Reference |

| Length | Shorter linkers (e.g., two carbons) can be optimal. | May provide the ideal distance for simultaneous binding to two target sites. | nih.gov |

| Flexibility | A balance of rigidity and flexibility is often desired. | Allows the molecule to adopt the optimal conformation for binding. | frontiersin.org |

| Chemical Nature | Amide bonds can influence hydrogen bonding and lipophilicity. | Can enhance target interaction and affect pharmacokinetic properties. | researchgate.net |

| Basicity | Higher pKa values can lead to greater activity. | May promote accumulation in acidic organelles like the parasite's food vacuole. | nih.govfrontiersin.org |

Stereochemical Considerations in Quinoline Analog Design

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules such as enzymes and receptors. While this compound itself is not chiral, the introduction of chiral centers through derivatization would necessitate a thorough evaluation of the stereochemical aspects of its activity.

For many classes of drugs, including quinoline derivatives, enantiomers of a chiral compound can exhibit significantly different pharmacological activities, with one enantiomer being active (the eutomer) and the other being less active or even exerting undesirable side effects (the distomer).

In the context of designing analogs of this compound, introducing a chiral center could occur through various modifications, such as:

Substitution on the N-propyl side chain: Introducing a substituent on the propyl chain would create a stereocenter.

Introduction of a chiral linker: When designing hybrid pharmacophores, the use of a chiral linker would result in diastereomeric hybrids.

Modification of the quinoline ring with a chiral substituent: Although less common for this scaffold, it remains a possibility.

The separation and individual testing of enantiomers or diastereomers are crucial steps in the drug development process to identify the most potent and safest stereoisomer. This underscores the importance of considering the stereochemical implications during the design and synthesis of novel quinoline analogs.

Molecular Mechanisms of Action and Biological Target Interactions of 8 Methoxy N Propylquinolin 4 Amine Analogs

Investigation of Molecular Recognition and Binding Mode Analysis

The molecular recognition and binding modes of quinoline-4-amine analogs are crucial for understanding their inhibitory potential. These interactions are largely dictated by the core quinoline (B57606) scaffold and the nature of its substituents, which determine the affinity and specificity for the target protein's binding site.

In the case of N-myristoyltransferase (NMT) inhibitors, the quinoline ring has been observed to bind in a manner where its nitrogen can form a hydrogen bond with residues such as Ser319 in the enzyme's active site. nih.gov The substituents on the quinoline ring play a significant role in occupying specific cavities within the binding pocket and can be engineered to enhance potency and selectivity. nih.gov

Identification and Characterization of Putative Biological Targets

The quinoline scaffold is a versatile pharmacophore that has been shown to interact with a diverse range of biological targets. The following subsections explore the inhibitory activities of quinoline-4-amine analogs against specific enzymes.

Enzyme Inhibition Studies

Quinoline derivatives have been extensively studied as inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds, designed as analogs of the approved 4-anilinoquinazoline (B1210976) inhibitors like gefitinib (B1684475) and erlotinib, have demonstrated potent EGFR kinase inhibition. nih.gov

Molecular modeling and structural studies have revealed that the quinazoline (B50416) core of these inhibitors binds in the hinge region of the EGFR active site, with the N-1 atom forming a hydrogen bond with the main chain of Met793. nih.gov The 4-anilino group extends into a hydrophobic pocket, and substituents on this ring can further enhance binding affinity. nih.gov For example, 4-anilinoquinoline-3-carbonitrile derivatives have shown significant inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

| Compound Class | Target | Key Interactions | IC50 (nM) |

| 4-anilinoquinoline-3-carbonitrile | EGFR | H-bond with Met793 | 7.5 nih.gov |

| 4-anilinoquinazoline | EGFR | H-bond with Met793, water-mediated bonds with Gln767, Thr766, Thr830 | Varies |

This table presents data for analogs of 8-methoxy-N-propylquinolin-4-amine.

Methionine aminopeptidases (MetAPs) are metalloproteases that play a crucial role in protein maturation. MetAP-2, in particular, is a target for anti-angiogenic therapies. While the field of MetAP-2 inhibitors is dominated by compounds like fumagillin (B1674178) and its analogs, which act as irreversible inhibitors, research has also explored reversible inhibitors. nih.gov These include classes such as bengamides, 2-hydroxy-3-aminoamides, and anthranilic acid sulfonamides. nih.gov

Currently, there is a notable lack of specific research on the direct inhibition of MetAP-2 by this compound or its close quinoline-based analogs in the available scientific literature. The focus of MetAP-2 inhibitor development has been on other chemical scaffolds. nih.govmedchemexpress.com

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate to the N-terminus of a variety of proteins, a process crucial for their function and localization. NMT has been validated as a therapeutic target in infectious diseases and cancer. nih.gov

Structure-guided optimization of quinoline-based inhibitors has been undertaken for Plasmodium NMT. nih.gov In these studies, the quinoline ring was found to bind within the enzyme's active site, with the quinoline nitrogen forming a hydrogen bond with Ser319. nih.gov The substituents on the quinoline ring were systematically modified to improve potency, leading to the identification of compounds with significant inhibitory activity. nih.gov

| Compound Scaffold | Target | Key Interactions |

| Quinoline | Plasmodium NMT | H-bond between quinoline nitrogen and Ser319 |

This table presents data for analogs of this compound.

Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Novel 1,2,4-triazine-quinoline hybrids have been designed and synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov

These hybrid molecules combine the pharmacologically active 1,2,4-triazine (B1199460) and quinoline scaffolds. nih.gov Several of these hybrids exhibited potent in vitro inhibitory activity against 15-LOX. nih.gov The design strategy involved mimicking the common structural features of known dual COX-2/15-LOX inhibitors. nih.gov

| Compound Class | Target | IC50 (µM) |

| 1,2,4-Triazine-quinoline hybrids | 15-LOX | 0.047–0.32 (for COX-2) |

This table presents data for analogs of this compound. The IC50 values shown are for COX-2 inhibition, as specific 15-LOX IC50 values for the hybrids were not detailed in the provided search results.

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE-1)

Derivatives of the quinoline scaffold have been a focal point in the quest for new treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov A key strategy in managing Alzheimer's is to boost acetylcholine (B1216132) levels in the brain by inhibiting cholinesterases (ChEs), which are crucial for regulating cholinergic transmission. nih.gov Concurrently, the inhibition of beta-secretase 1 (BACE-1) is pursued to reduce the formation of amyloid-beta (Aβ) peptides, a hallmark of the disease. nih.govmdpi.com

Research has explored a variety of quinoline-based compounds for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of quinoline chalcone (B49325) derivatives demonstrated considerable inhibitory action against both AChE and BChE. nih.gov Similarly, phenyl-quinoline derivatives have been designed and shown to be potential anti-Alzheimer's agents, with many exhibiting greater selectivity for BChE over AChE. nih.gov Further studies on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group also revealed dual inhibitory activity against both AChE and BChE. mdpi.com

The development of dual inhibitors that can simultaneously target both AChE and BACE-1 is considered a promising therapeutic approach. nih.govmdpi.com This multitarget strategy aims to address both the symptomatic and pathological aspects of Alzheimer's disease. mdpi.com In one such study, two molecules, F681-0222 and F681-0412, were found to inhibit both AChE, with IC50 values between 4-7 μM, and BACE-1, with IC50 values between 50-65 μM. nih.govmdpi.com

Table 1: Inhibitory Activities of Selected Quinoline Analogs on AChE and BACE-1

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| F681-0222 | AChE | 4-7 nih.govmdpi.com |

| BACE-1 | 50-65 nih.govmdpi.com | |

| F681-0412 | AChE | 4-7 nih.govmdpi.com |

| BACE-1 | 50-65 nih.govmdpi.com | |

| 11g (morpholine-bearing quinoline derivative) | AChE | 1.94 ± 0.13 mdpi.com |

| BChE | 28.37 ± 1.85 mdpi.com | |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 researchgate.net |

| BACE-1 | 9.01 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Receptor Modulation Studies

Purinergic Receptors (e.g., P2X7R)

The purinergic P2X7 receptor (P2X7R) has emerged as a significant target in the context of inflammation and neurodegenerative diseases. nih.govnih.gov This receptor, an ion channel activated by extracellular ATP, plays a role in mediating inflammatory responses. frontiersin.org In pathological conditions, such as tissue injury, the extracellular concentration of ATP increases, leading to the activation of P2X7R. nih.gov

Quinoline-based compounds have been investigated as antagonists of the P2X7 receptor. In one study, screening of a quinolinone derivative library led to the identification of a new P2X7 receptor antagonist. nih.gov Structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinolinone scaffold were optimal for P2X7R antagonism. Further modification of the core structure to a quinoline skeleton yielded potent antagonists. For example, a 2-chloro-5-adamantyl-quinoline derivative (16c) and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k) exhibited IC50 values of 4 nM and 3 nM, respectively. nih.gov These potent P2X7R antagonists also demonstrated the ability to inhibit the release of the pro-inflammatory cytokine IL-1β. nih.gov

Nuclear Receptors (e.g., Estrogen Receptor alpha)

The estrogen receptor alpha (ERα) is a key target in the development of therapies for hormone-responsive cancers. nih.gov Quinoline-based structures have been explored as selective estrogen receptor modulators (SERMs). nih.govresearchgate.net These compounds can interact with ERα and modulate its activity. nih.gov

A cell-free microsphere-based binding assay has been employed to characterize the interaction of quinoline-based ligands with ERα. nih.govacs.org This approach allows for the rapid profiling of compounds to identify those with desired modulatory effects. Research has led to the discovery of potent quinoline-based ligands with minimal stimulatory effects in certain cell lines. nih.gov For instance, some aryl-substituted quinolines have been reported to act as estrogen receptor modulators. researchgate.net The binding affinities of these compounds to ERα can be quite high, with some derivatives showing Ki values in the single-digit nanomolar range or even lower. researchgate.net The interaction of these ligands with the receptor can induce conformational changes that affect its subsequent interactions with other molecules, such as coactivators. nih.gov

Interactions with Nucleic Acids (e.g., DNA Binding)

The planar structure of the quinoline ring system makes it a suitable candidate for intercalation between the base pairs of DNA. researchgate.net This interaction can lead to conformational changes in the DNA double helix, potentially causing strand breaks and exhibiting cytotoxic effects. researchgate.net Quinoline derivatives have been extensively studied as agents that interfere with DNA structure and the function of DNA-interacting proteins. nih.gov

Some quinoline-based compounds act as DNA intercalators, while others function as inhibitors of enzymes like topoisomerases, which are crucial for DNA replication and transcription. nih.gov The interaction of certain quinoline derivatives with DNA has been observed to be non-covalent, which may suggest a lower potential for toxicity compared to covalent bond-forming alkylating agents. researchgate.net Furthermore, specific quinoline derivatives have been shown to bind to the minor groove of the DNA duplex, particularly in the A/T-rich regions. researchgate.net Recent studies have also revealed that some quinoline compounds can inhibit DNA methyltransferases by intercalating into the DNA substrate when it is bound by the enzyme. biorxiv.org This intercalation can cause a significant conformational change in the enzyme, moving its catalytic domain away from the DNA. biorxiv.org

Modulation of Heme Polymerization

A crucial mechanism of action for several antimalarial quinoline derivatives is the inhibition of heme polymerization in the malaria parasite, Plasmodium falciparum. researchgate.netnih.govjohnshopkins.edu During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. researchgate.netnih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. researchgate.netnih.gov

Quinoline-based antimalarials are believed to disrupt this detoxification process. researchgate.netnih.govjohnshopkins.edu These drugs are thought to form a complex with free heme. This drug-heme complex then caps (B75204) the growing hemozoin polymer, preventing further polymerization. researchgate.netnih.gov The accumulation of unpolymerized heme leads to parasite death. researchgate.netnih.gov Binding assays have shown that the association of the quinoline-heme complex with the heme polymer is specific, saturable, and of high affinity. researchgate.netnih.gov The effectiveness of various quinoline analogs in disrupting heme polymerization correlates with their relative binding affinity for the heme polymer over free heme. researchgate.netnih.gov Notably, 4-aminoquinoline (B48711) derivatives, in particular, have been shown to be effective inhibitors of heme polymerase activity. nih.gov

Modulation of Cellular Processes and Pathways

Regulation of Cell Proliferation and Apoptosis Pathways

Quinoline derivatives have demonstrated significant potential in modulating cell proliferation and inducing apoptosis, which are critical processes in cancer development and progression. The mechanisms often involve the arrest of the cell cycle at specific checkpoints and the activation of programmed cell death pathways.

Research into quinoline-based compounds has revealed their ability to halt the cell cycle, particularly at the G2/M phase. tandfonline.comfrontiersin.org This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. For instance, certain novel quinoline derivatives of combretastatin (B1194345) A-4 have been shown to induce G2/M phase arrest in various cancer cell lines. tandfonline.com This effect is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. tandfonline.com Similarly, other quinoline analogs have been observed to cause cell cycle arrest, a phenomenon linked to the activation of DNA damage response pathways. nih.govnih.gov

In addition to cell cycle arrest, many quinoline analogs are potent inducers of apoptosis. The activation of caspases, a family of proteases that execute programmed cell death, is a central mechanism. One notable quinoline derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9. nih.govresearchgate.net This dual activation suggests that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The intrinsic pathway activation is further supported by observations of increased levels of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria. nih.gov

Furthermore, some quinoline derivatives, such as those of 6-cinnamamido-quinoline-4-carboxamide (CiQ), have been found to induce massive apoptosis, as evidenced by the cleavage of PARP and the activation of caspase-9. nih.gov The induction of apoptosis by these compounds is sometimes linked to the disruption of autophagy, a cellular recycling process that cancer cells can exploit for survival. nih.gov

Table 1: Effects of Quinoline Analogs on Cell Proliferation and Apoptosis

| Compound/Analog Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Novel quinoline derivatives of combretastatin A-4 | MCF-7, HL-60, HCT-116, HeLa | Induced G2/M phase arrest; inhibited tubulin polymerization. | tandfonline.com |

| PQ1 | T47D Breast Cancer Cells | Activated caspase-8 and caspase-9; increased Bax levels; induced cytochrome c release. | nih.govresearchgate.net |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | Various cancer cell lines | Induced massive apoptosis; activated caspase-9; cleaved PARP. | nih.gov |

| 4-aniline quinoline compounds | MCF-7 | Exhibited inhibitory effects on PI3K and mTOR pathways. | nih.gov |

Effects on Angiogenesis-Related Protein Expression (e.g., VEGF)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and it is often driven by signaling molecules such as Vascular Endothelial Growth Factor (VEGF). jwatch.org The inhibition of VEGF signaling is a key strategy in anti-cancer therapy. Several quinoline derivatives have been identified as potent inhibitors of angiogenesis by targeting the VEGF pathway. nih.govgoogle.comgoogle.com

Studies on various quinolinone derivatives have demonstrated their ability to suppress angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov These compounds have been shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells. The underlying mechanism involves the direct binding of these quinoline analogs to the VEGF receptor 2 (VEGFR2), which in turn inhibits the downstream signaling pathways, including PI3K/Akt, ERK1/2/p38 MAPK, and FAK. nih.gov

The versatility of the quinoline scaffold allows for the design of inhibitors that target various components of the angiogenic signaling cascade. For example, some quinoline derivatives function as inhibitors of c-Met, another receptor tyrosine kinase involved in angiogenesis. nih.gov The development of dual inhibitors that target both VEGF and other growth factor receptors is an active area of research. nih.gov

Table 2: Effects of Quinoline Analogs on Angiogenesis

| Compound/Analog Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Quinolinone derivatives | VEGFR2 | Inhibited VEGF-induced HUVEC proliferation, migration, and tube formation; blocked downstream PI3K/Akt, ERK1/2/p38 MAPK, and FAK signaling. | nih.gov |

| Various quinoline derivatives | c-Met, VEGF Receptors | Demonstrated inhibition of tumor-induced angiogenesis. | nih.gov |

Impact on Cellular Structures and Organelles (e.g., Centrosome Formation, Lysosomal Volume)

The cellular impact of quinoline analogs extends to the disruption of essential organelles, which can contribute to their anti-cancer effects. While information on the direct impact of this compound on centrosome formation is not available, research on related compounds has highlighted their ability to interfere with lysosomal function.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to impair lysosome function. nih.gov This impairment is characterized by an increase in lysosomal membrane permeability (LMP). nih.gov The disruption of lysosomes, which are responsible for cellular degradation and recycling, can lead to the leakage of hydrolytic enzymes into the cytoplasm, ultimately triggering apoptotic cell death. nih.gov The study on CiQ derivatives revealed that their cytotoxic effects were linked to the activation of the ERK pathway, which in turn led to increased LMP and accumulation of autophagic markers, indicating a blockage in the autophagic flux. nih.gov

The ability of certain quinoline derivatives to disrupt lysosomal integrity represents a significant mechanism of their anti-cancer activity, as it can overcome the pro-survival effects of autophagy often seen in cancer cells.

Preclinical Research Methodologies and Findings for 8 Methoxy N Propylquinolin 4 Amine Analogs

In Vitro Biological Activity Evaluation

The in vitro evaluation of 8-methoxy-N-propylquinolin-4-amine analogs and related quinoline (B57606) derivatives is a critical first step in determining their therapeutic potential. These studies assess the direct effect of the compounds on pathogens and cancer cells in a controlled laboratory setting, providing essential data on their potency and spectrum of activity.

Assessment of Antimicrobial Potency

Quinoline-based structures are a cornerstone in the development of antimicrobial agents. Research into analogs of this compound extends this investigation, exploring their efficacy against various bacteria, fungi, and protozoa.

Analogs, particularly 8-methoxy-quinolones and 8-hydroxyquinoline (B1678124) derivatives, have demonstrated a broad spectrum of antibacterial activity. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. For instance, the 8-methoxy-quinolone, Bay 12-8039, has shown potent activity against a wide range of anaerobic bacteria. nih.gov Research indicates that 83% of all anaerobes tested were inhibited by concentrations of ≤ 1 mg/L of this compound. nih.gov

Derivatives of 8-hydroxyquinoline have also exhibited remarkable antibacterial effects, in some cases superior to standard antibiotics like Penicillin G. scienceopen.com These compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the outer cytoplasmic membrane in Gram-negative bacteria that can block the entry of these agents. scienceopen.com Furthermore, a synthetic copolymer based on a methoxy-benzylammonium hydrochloride structure, P7, was found to be highly effective, showing low Minimum Inhibitory Concentration (MIC) values against species like Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Analogs

| Compound/Analog Class | Bacterium | Finding/Activity (MIC) | Source(s) |

|---|---|---|---|

| Bay 12-8039 | Bacteroides fragilis group | 98% of strains inhibited by ≤ 2 mg/L | nih.gov |

| Bay 12-8039 | Gram-negative bacilli | 97% of strains inhibited by ≤ 2 mg/L | nih.gov |

| Bay 12-8039 | Gram-positive bacilli | 94% of strains inhibited by ≤ 2 mg/L | nih.gov |

| 8-Hydroxyquinoline Derivatives | E. coli | Exhibited remarkable antibacterial activity | scienceopen.com |

| 8-Hydroxyquinoline Derivatives | S. aureus | Exhibited remarkable antibacterial activity | scienceopen.com |

| 8-Hydroxyquinoline Derivatives | P. aeruginosa | Exhibited remarkable antibacterial activity | scienceopen.com |

| Copolymer P7 | E. faecalis | 2.3 µM | nih.gov |

| Copolymer P7 | B. subtilis | 1.15 µM | nih.gov |

| Copolymer P7 | S. aureus (MRS) | 0.6–4.6 µM | nih.gov |

| Copolymer P7 | K. pneumoniae | 4.6–9.3 µM | nih.gov |

| Copolymer P7 | P. aeruginosa | 2.3–9.3 µM | nih.gov |

| Copolymer P7 | E. coli | 2.3–4.6 µM | nih.gov |

The antifungal potential of quinoline-related structures has also been an area of investigation. While specific data on this compound is limited, studies on related amides and other quinoline derivatives provide insight. For example, certain cinnamic and benzoic acid amides have been tested against Candida species, with some compounds showing inhibitory effects against Candida parapsilosis. nih.gov

The major classes of antifungal drugs, such as polyenes and azoles, target the fungal cell membrane's ergosterol (B1671047) or its synthesis. mdpi.com Echinocandins, another class, inhibit the synthesis of β-d-glucan, a vital component of the fungal cell wall, and are effective against many Candida species. mdpi.comnih.gov Micafungin, an echinocandin, has demonstrated fungicidal activity against Candida albicans and Candida parapsilosis complexes, although efficacy varies between the species complexes. nih.govresearchgate.net These established mechanisms provide a framework for assessing the potential action of novel quinoline-based antifungal candidates.

Table 2: In Vitro Antifungal Activity of Related Compounds

| Compound/Drug Class | Fungus | Finding/Activity (MIC) | Source(s) |

|---|---|---|---|

| Micafungin | Candida albicans complex | Fungicidal against 36% of strains at 2 µg/ml | nih.gov |

| Micafungin | Candida parapsilosis complex | Fungicidal against 57% of strains at 8 µg/ml | nih.gov |

| Benzoic Acid Amide (Cmpd 16) | Candida krusei | 7.8 µg/mL | nih.gov |

| Benzoic Acid Amide (Cmpd 14) | Candida parapsilosis | 31.25 µg/mL | nih.gov |

| Amphotericin B (Polyene) | Candida genera | Highly fungicidal | mdpi.com |

| Amphotericin B (Polyene) | Aspergillus fumigatus | Highly fungicidal | mdpi.com |

The 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) scaffolds are historically significant in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. nih.gov However, the spread of drug-resistant Plasmodium strains has necessitated the development of new analogs. nih.govhilarispublisher.com Research has focused on creating derivatives that are effective against chloroquine-resistant P. falciparum and emerging resistant P. vivax. nih.gov

Studies on 8-aminoquinoline analogs of primaquine (B1584692) have identified compounds with impressive blood-stage (schizontocidal) activity against P. falciparum. nih.govresearchgate.net Several of these analogs showed 50% inhibitory concentrations (IC₅₀) that were an order of magnitude more potent than primaquine. nih.govresearchgate.net One mechanism of action for these compounds is the inhibition of hematin (B1673048) polymerization, a critical process for the parasite's survival within red blood cells. nih.govresearchgate.net Novel 4-aminoquinoline derivatives have also been found to be highly active against both the asexual blood stages and the transmissible gametocyte stages of P. falciparum. nih.gov

Table 3: In Vitro Antimalarial Activity of Quinolone Analogs

| Compound/Analog Class | Malaria Parasite | Finding/Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| TDR 58845 (4-aminoquinoline) | P. falciparum | 5.52 to 89.8 nM | nih.gov |

| TDR 58846 (4-aminoquinoline) | P. falciparum | 5.52 to 89.8 nM | nih.gov |

| 8-Aminoquinoline Analogs (6 compounds) | P. falciparum | Average IC₅₀ between 50 and 100 nM | nih.govresearchgate.net |

| Primaquine (8-aminoquinoline) | P. falciparum | Less potent than new analogs by an order of magnitude | nih.govresearchgate.net |

The therapeutic potential of quinoline analogs extends to other protozoan parasites, including Leishmania. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Synthetic analogs of naturally occurring quinoline alkaloids have demonstrated effectiveness against Leishmania species. nih.gov

In vitro studies using a human macrophage model have assessed the activity of 8-aminoquinolines against Leishmania tropica. nih.gov These investigations found that substitutions on the quinoline ring significantly influenced antileishmanial activity. nih.gov Specifically, 6-hydroxy compounds were identified as among the most active derivatives tested. nih.gov Other research on synthetic quinoline alkaloids showed effectiveness against both the promastigote and the clinically relevant intracellular amastigote forms of Leishmania (Viannia) panamensis. nih.gov

Table 4: In Vitro Antiprotozoal Activity of Quinolone Analogs

| Compound/Analog Class | Protozoan Parasite | Target Stage | Finding/Activity (EC₅₀) | Source(s) |

|---|---|---|---|---|

| Synthetic Quinolone (Cmpd 2) | L. panamensis | Amastigotes | 7.94 µg/mL | nih.gov |

| Synthetic Quinolone (Cmpd 8) | L. panamensis | Amastigotes | 1.91 µg/mL | nih.gov |

| 6-Hydroxy-8-aminoquinolines | L. tropica | Amastigotes (in macrophages) | Among the most active compounds tested | nih.gov |

| 4-Methyl-5,6-dimethoxy-8-aminoquinolines | L. tropica | Amastigotes (in macrophages) | More active than 6-methoxy compounds | nih.gov |

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

In addition to their antimicrobial properties, quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to identify compounds with potent anti-proliferative activity, which could serve as prototypes for new anticancer agents. researchgate.net

A series of 4-aminoquinoline derivatives were synthesized and tested for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. researchgate.net Several of these analogs were found to be quite effective, with one compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, emerging as particularly potent against the MDA-MB468 cell line. researchgate.net Other studies on different heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have also shown anti-proliferative activity against various cancer cell lines such as the human colon tumor line HCT116 and the HeLa cervical cancer line. researchgate.net These findings highlight the broad potential of quinoline-based and related heterocyclic structures in oncology research.

Table 5: In Vitro Cytotoxicity of Quinolone Analogs and Related Compounds

| Compound/Analog Class | Cancer Cell Line | Finding/Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | Most active of the series tested | researchgate.net |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine (Cmpd 11f) | Huh-7 (Liver) | 6.3 µM | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine (Cmpd 16b) | HeLa (Cervical) | 7.8 µM | researchgate.net |

| Plastoquinone Analogs | Renal, Prostate, Breast | GI₅₀ values from 1.17 to 2.67 µM | nih.gov |

Enzyme and Receptor Binding and Functional Assays

The anticancer activity of quinoline derivatives is often attributed to their ability to interact with specific molecular targets within cancer cells. The 4-aminoquinazoline and 4-aminoquinoline cores are recognized as important pharmacophores for inhibiting various protein kinases, which are crucial for cancer cell signaling and survival nih.govnih.govekb.eg.

These compounds have been identified as potent and selective inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) nih.govnih.gov. The inhibition of these kinases can disrupt downstream signaling pathways like the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis researchgate.net. Other potential molecular targets for quinoline derivatives include topoisomerases, enzymes essential for DNA replication and repair ekb.eg.

Computational Chemistry and In Silico Approaches

Computational methods play a vital role in the preclinical evaluation of drug candidates. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the biological activity and to understand the interaction of compounds with their molecular targets nih.govbenthamdirect.comnih.gov.

Molecular docking studies have been used to investigate the binding of quinoline derivatives to the active sites of enzymes like EGFR and c-MET kinase nih.govnih.gov. These studies help in understanding the structural features that are important for binding and inhibitory activity. For instance, in silico modeling of 4-(2-fluorophenoxy) quinoline derivatives as c-MET inhibitors revealed that molecular mass, electronegativity, and partial charges influence their activity nih.gov.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models are used to assess the drug-like properties of these compounds nih.govbenthamdirect.comresearchgate.net. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug discovery process.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a cornerstone in the preclinical assessment of this compound analogs, providing critical insights into their potential mechanisms of action by predicting the binding affinity and interaction patterns with specific protein targets.

In the context of anticancer research, docking studies have been instrumental. For instance, new series of trimethoxyphenyl pyridine (B92270) derivatives, which share structural motifs with quinolines, were designed as tubulin targeting agents. Molecular docking confirmed that these compounds retained the essential hydrogen bond with CYS241 at the colchicine (B1669291) binding site of tubulin, a key interaction for inhibiting microtubule polymerization. nih.gov Similarly, docking studies of quinoline derivatives against the epidermal growth factor receptor (EGFR), a protein often implicated in cancer, have been performed to understand their inhibitory potential. researchgate.net Research on indolo[2,3-b]quinoline conjugates, analogs of the natural alkaloid neocryptolepine (B1663133), revealed through molecular docking that these compounds are predicted to have strong binding to the DNA-topoisomerase II complex, suggesting a mechanism for their anticancer activity. mdpi.com

In the realm of infectious diseases, molecular docking has been used to explore the antimalarial potential of quinoline derivatives. These studies often target key parasitic enzymes. For example, docking of quinoline derivatives into the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR) has been a common approach to predict their efficacy as antimalarial agents.

The following table summarizes representative findings from molecular docking studies of quinoline analogs:

| Compound Class | Target Protein | Key Interactions/Findings |

| Trimethoxyphenyl pyridine derivatives | Tubulin (colchicine binding site) | Hydrogen bonding with CYS241, hydrophobic interactions. nih.gov |

| Indolo[2,3-b]quinoline conjugates | DNA-topoisomerase II complex | Strong binding affinity, suggesting inhibition of the enzyme complex. mdpi.com |

| Quinoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Prediction of inhibitory potential against a key cancer-related protein. researchgate.net |

| Quinoline derivatives | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Prediction of binding affinity to a key parasitic enzyme. |

Theoretical Analysis of Electronic Structure and Reactivity Potentials

Theoretical analysis, particularly through Density Functional Theory (DFT), provides a deeper understanding of the electronic properties of this compound analogs, which in turn influences their reactivity and biological activity. These studies often involve the calculation of Frontier Molecular Orbitals (HOMO and LUMO) and other chemical behavior indices.

DFT calculations have been employed to study the electronic, hydrophobic, and global reactivity parameters of various quinoline derivatives. mdpi.com Such analyses help in understanding the structure-activity relationships (SAR) of these compounds. For instance, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecules. A smaller energy gap generally corresponds to higher reactivity.

In a study on a series of tunable quinoline derivatives, DFT calculations were performed to understand the stability of the most active compounds. nih.gov The investigation included frontier molecular orbital analysis, molecular electrostatic potential, and theoretical UV-vis spectra prediction using Time-Dependent DFT (TD-DFT). nih.gov These computational methods help in elucidating the electronic properties that contribute to the observed biological activities.

Key parameters often investigated in these theoretical studies include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of a molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of a molecule.

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): Provides information about the charge distribution and sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and softness, which further characterize the reactivity of the molecules.

Prediction of Pharmacokinetic Profiles (e.g., ADME Properties)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical research to assess the drug-likeness of a compound. In silico ADME profiling is frequently performed for this compound analogs to identify candidates with favorable pharmacokinetic characteristics.

Several web-based tools and software are utilized for these predictions. For example, the SwissADME web tool has been used to predict the ADME/Tox profile of methoxybenzo[h]quinoline-3-carbonitrile analogs. nih.gov This tool provides insights into properties like water solubility, lipophilicity, and human intestinal absorption (HIA). nih.gov In one study, the predicted LogSw values for a series of compounds ranged from -4.384 to -5.217, indicating they could be considered poorly soluble. nih.gov

Similarly, in silico ADME prediction studies for novel quinoline derivatives designed as EGFR inhibitors found them to have promising drug-like properties. researchgate.net The ADMETlab 2.0 platform has been used to evaluate the ADMET properties of quinolinequinones, providing information on permeability, bioavailability, plasma protein binding, and toxicity profiles. researchgate.net

The following table presents a typical set of ADME parameters predicted for quinoline derivatives:

| ADME Parameter | Description | Importance |

| LogP (Lipophilicity) | Partition coefficient between octanol (B41247) and water. | Affects absorption, distribution, and metabolism. |

| LogSw (Aqueous Solubility) | Logarithm of the molar solubility in water. | Crucial for absorption and formulation. |

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed from the gut. | A key factor for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB. | Important for CNS-targeting drugs, but can be a liability for others. |

| Cytochrome P450 (CYP) Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to plasma proteins. | Affects the free drug concentration and distribution. |

Graph Theoretical Network Analysis for Target Identification

Graph theoretical analysis is an emerging computational approach used in drug discovery for target identification and understanding complex biological networks. While not as commonly reported as other computational methods for this specific class of compounds, its application to quinoline analogs has been documented.

In a study focused on designing novel substituted quinoline analogues as potential anti-breast cancer agents, graph theoretical analysis was employed alongside molecular modeling studies. nih.gov This approach can help in identifying key structural features and their relationships to biological activity, thereby guiding the design of more potent and selective compounds. This method can be particularly useful in understanding the polypharmacology of quinoline derivatives, where a single compound might interact with multiple targets.

Preclinical In Vivo Efficacy Studies

Assessment in Animal Models of Disease (e.g., Malaria, Colorectal Cancer)

The in vivo efficacy of this compound analogs has been evaluated in various animal models of disease, with a significant focus on malaria and emerging interest in colorectal cancer.

In the field of malaria, rodent models are extensively used. For instance, analogs of primaquine, a well-known 8-aminoquinoline antimalarial, have been tested in mice infected with Plasmodium berghei. One such analog, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, demonstrated curative activity in mice and prophylactic activity against Plasmodium cynomolgi in rhesus monkeys. nih.gov The efficacy of these compounds is often assessed by monitoring parasitemia levels and survival rates in the treated animals compared to control groups. nih.gov

For colorectal cancer, while direct in vivo studies on this compound are not extensively reported, related compounds have shown promise in preclinical models. For example, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), a neocryptolepine derivative, has been identified as a promising lead compound for colorectal cancer based on its in vitro cytotoxicity against HCT116 and Caco-2 cell lines. nih.govnih.gov Such in vitro findings often pave the way for in vivo studies in mouse models of colorectal cancer, which can be induced chemically (e.g., with azoxymethane/dextran sulfate (B86663) sodium) or through xenografts of human cancer cell lines. nih.govnih.gov

Evaluation of Efficacy in Rodent Models

Rodent models are the primary platform for the initial in vivo evaluation of this compound analogs. These models provide crucial data on the compound's efficacy, pharmacokinetics, and preliminary safety profile.

In malaria research, the standard 4-day suppressive test in P. berghei-infected mice is a common protocol to evaluate the blood-schizontocidal activity of test compounds. nih.gov The efficacy is typically measured as the percentage of parasitemia reduction compared to untreated controls.

For anticancer studies, rodent models of colorectal cancer are used to assess the impact of quinoline derivatives on tumor growth and progression. nih.govnih.gov The efficacy is evaluated by measuring tumor volume over time and, in some cases, by analyzing biomarkers related to the proposed mechanism of action, such as the inhibition of signaling pathways like PI3K/AKT/mTOR. nih.govnih.gov

The following table summarizes the types of rodent models and efficacy endpoints used for evaluating quinoline analogs:

| Disease | Rodent Model | Efficacy Endpoints |

| Malaria | Plasmodium berghei-infected mice | - Parasitemia reduction- Mean survival time- Curative potential nih.govnih.gov |

| Colorectal Cancer | - Chemically-induced models (e.g., AOM/DSS)- Xenograft models (e.g., HCT116 cells) | - Tumor growth inhibition- Reduction in tumor volume/weight- Analysis of molecular markers (e.g., apoptosis, cell cycle arrest) nih.govnih.govnih.gov |

Future Research Directions and Translational Perspectives for 8 Methoxy N Propylquinolin 4 Amine

Rational Design and Synthesis of Novel Pharmacophores and Multi-Target Agents

The concept of "rational drug design" guides the development of new drug candidates by understanding the relationship between a molecule's structure and its biological activity, known as the structure-activity relationship (SAR). patsnap.com For quinoline (B57606) derivatives, SAR studies have been instrumental in identifying key structural features that influence their pharmacological effects. orientjchem.org

Future research will focus on the rational design of novel pharmacophores based on the 8-methoxy-N-propylquinolin-4-amine scaffold. This involves strategically modifying the molecule's structure to enhance its interaction with biological targets. patsnap.com For instance, the introduction of different functional groups at various positions on the quinoline ring can significantly alter the compound's activity. nih.gov

A promising strategy is the development of multi-target agents, or "hybrid molecules," which combine two or more pharmacophores. nih.govresearchgate.net This approach can lead to compounds with improved selectivity and a dual mode of action, potentially overcoming drug resistance. nih.gov For example, combining the quinoline core with other heterocyclic compounds like pyrazole (B372694) or oxadiazole has yielded hybrids with significant antitubercular and anticancer activities. nih.goveurekaselect.com The synthesis of such novel derivatives of this compound could unlock new therapeutic possibilities.

| Compound Class | Pharmacological Activity | Reference |

| Quinoline-Pyrazole Hybrids | Antitubercular | nih.gov |

| Quinoline-Oxadiazole Hybrids | Anticancer | eurekaselect.com |

| Quinoline-Triazole Hybrids | Antitubercular | nih.gov |

Development of Strategies to Combat Drug Resistance Mechanisms

A significant challenge in chemotherapy is the emergence of drug resistance. nih.gov Quinoline-based compounds have shown potential in overcoming resistance in various diseases, including cancer and bacterial infections. nih.govacs.org

A primary mechanism of resistance to quinolone antibacterials, which target bacterial topoisomerase IV and gyrase, involves mutations that disrupt the drug-enzyme interactions. nih.govacs.org Research into quinazolinediones, which are structurally similar to quinolones, has shown that they can retain activity against resistant strains by establishing novel interactions with the target enzyme, independent of the traditional binding mechanism. nih.govacs.org This suggests that designing derivatives of this compound that can form alternative interactions with their targets could be an effective strategy to combat resistance.

Another approach is the development of hybrid molecules that can circumvent resistance mechanisms. researchgate.net By combining the quinoline scaffold with other pharmacophores, it may be possible to create compounds that are less susceptible to the resistance mechanisms that affect single-target agents. researchgate.net

Advanced Computational Modeling for Optimized Drug Discovery and Lead Optimization

Computational methods are increasingly vital in modern drug discovery, offering a faster and more cost-effective way to design and screen potential drug candidates. patsnap.com Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to predict how a molecule will interact with its biological target. patsnap.comnih.gov

For this compound, advanced computational modeling can be employed for lead optimization. patsnap.comresearchgate.net This iterative process involves designing, synthesizing, and testing new derivatives to improve their efficacy, selectivity, and pharmacokinetic properties. patsnap.com 3D-QSAR models, for example, can analyze the three-dimensional structure of a series of compounds and correlate it with their biological activity, helping to identify regions of the molecule that can be modified to enhance its therapeutic potential. nih.gov

In silico studies, which are conducted via computer simulation, can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, as well as their potential toxicity. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. nih.gov

Exploration of Emerging Biological Activities and Therapeutic Applications for Quinoline Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. nih.govresearchgate.net While quinoline derivatives are well-known for their antimalarial, antibacterial, and anticancer properties, recent research has unveiled a host of other potential therapeutic applications. nih.govorientjchem.orgresearchgate.net

Emerging biological activities of quinoline derivatives include:

Antiviral: Activity against various viruses has been reported. researchgate.netresearchgate.net

Anti-inflammatory: Some derivatives have shown anti-inflammatory effects comparable to existing drugs. nih.govbiointerfaceresearch.com

Antioxidant: The ability to scavenge free radicals has been observed. researchgate.net

Antitubercular: Novel quinoline derivatives have demonstrated potent activity against Mycobacterium tuberculosis. nih.govnih.gov

Anthelmintic: Efficacy against parasitic worms has been noted. researchgate.netijpsr.com

Antiprotozoal: Activity against various protozoa has been documented. nih.govijpsr.com

Cardiovascular: Some compounds have shown potential in treating cardiovascular conditions. ijpsr.com

Neurodegenerative Diseases: Quinoline compounds are being investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov

常见问题

Q. What are the recommended synthetic strategies for 8-methoxy-N-propylquinolin-4-amine?

- Methodological Answer : The synthesis of quinoline-4-amine derivatives typically involves multi-step routes. A common approach includes:

Quinoline Core Formation : Cyclization of substituted anilines with glycerol or acrolein derivatives under acidic conditions (Skraup or Doebner-Miller reactions).

Functionalization : Introduce the methoxy group at position 8 via nucleophilic substitution (e.g., using methoxide) or directed ortho-metalation strategies.

Propylamine Installation : Employ reductive amination (e.g., propionaldehyde with NaBHCN) or alkylation of a primary amine intermediate with 1-bromopropane .

Note: Reaction yields depend on protecting group strategies and solvent selection (e.g., DMF for polar aprotic conditions).

Q. How can researchers validate the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment.

- Spectroscopy :

- H/C NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm).

- HRMS : Confirm molecular ion [M+H] (calculated for CHNO: 217.1341).

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound in kinase inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies on quinoline-4-amine analogs suggest:

- Methoxy Position : Moving the methoxy group from position 8 to 6 or 7 can alter binding affinity to kinase ATP pockets (e.g., EGFR or CDK inhibitors) .

- Propyl Chain Optimization : Replacing the propyl group with cyclopropyl or morpholinopropyl moieties improves solubility and target engagement .

- Assay Design : Use fluorescence polarization (FP) assays with recombinant kinases to quantify IC values. Include controls for ATP competition .

Q. How do researchers address contradictions in reported cytotoxicity data for quinoline-4-amine derivatives?